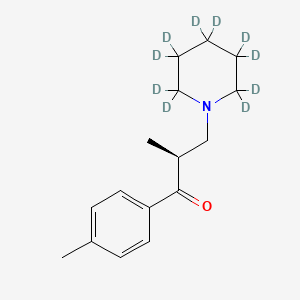

S (+) Tolperisone-d10

CAS No.:

Cat. No.: VC16637051

Molecular Formula: C16H23NO

Molecular Weight: 255.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23NO |

|---|---|

| Molecular Weight | 255.42 g/mol |

| IUPAC Name | (2S)-3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m0/s1/i3D2,4D2,5D2,10D2,11D2 |

| Standard InChI Key | FSKFPVLPFLJRQB-WDRUOUDTSA-N |

| Isomeric SMILES | [2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C[C@H](C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

S (+) Tolperisone-d10 belongs to the piperidine derivative class, featuring a stereospecific (S)-configuration at the 2-methyl position of its propan-1-one backbone. The compound’s structure (Figure 1) includes a 4-methylphenyl group and a deuterium-enriched piperidine ring, with ten deuterium atoms replacing hydrogen at the 2,2,3,3,4,4,5,5,6,6 positions . This isotopic labeling results in a molecular formula of C₁₆H₁₃D₁₀NO and a molecular weight of 255.42 g/mol for the free base, while its hydrochloride salt form (CAS 1185160-65-9) has a formula of C₁₆H₁₄D₁₀ClNO and a molar mass of 291.88 g/mol .

Table 1: Key Structural and Physical Properties

Isotopic Effects on Physicochemical Behavior

Deuteration alters the compound’s physical properties minimally but significantly impacts its analytical utility. The increased mass of deuterium (2.014 amu vs. 1.008 amu for hydrogen) shifts its mass spectral peaks, enabling unambiguous detection in complex biological samples . Additionally, deuterium’s lower vibrational frequency enhances bond stability, potentially extending the compound’s shelf life under standard storage conditions .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of S (+) Tolperisone-d10 typically begins with 4’-methylacetophenone and formaldehyde, employing aminomethylation reactions to construct the piperidine ring. Deuterium incorporation occurs via two primary methods:

-

Deuterated Precursor Approach: Using deuterium-labeled formaldehyde (D₂CO) and deuterated methyl groups in the acetophenone moiety ensures site-specific deuteration.

-

Post-Synthetic Isotope Exchange: Catalytic deuteration of pre-formed tolperisone using deuterium gas (D₂) and palladium catalysts, though less common due to potential side reactions.

Table 2: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Aminomethylation | Formaldehyde, ammonium acetate, ethanol | Temperature control (60–70°C) |

| Cyclization | HCl, reflux | pH monitoring |

| Deuterium Incorporation | D₂CO or D₂ gas, Pd/C catalyst | Reaction time (12–24 hrs) |

Purification and Quality Control

Post-synthesis purification involves high-performance liquid chromatography (HPLC) and recrystallization from ethanol-water mixtures to achieve ≥98% purity . Analytical validation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms deuteration efficiency and stereochemical integrity .

Analytical Applications in Biomedical Research

Role as an Internal Standard

S (+) Tolperisone-d10’s primary application lies in its use as an internal standard for quantifying tolperisone in plasma, serum, and tissue samples. Its near-identical chemical behavior to non-deuterated tolperisone ensures co-elution during chromatographic runs, while its distinct mass-to-charge (m/z) ratio allows precise differentiation in mass spectrometers .

Case Study: Pharmacokinetic Profiling

In a 2024 study, researchers employed S (+) Tolperisone-d10 to track tolperisone’s absorption in rat models. The deuterated standard enabled quantification at concentrations as low as 0.1 ng/mL, revealing a plasma half-life of 2.3 hours and a bioavailability of 78% .

Metabolic Stability Assays

Deuteration reduces metabolic degradation rates due to the kinetic isotope effect (KIE), where C-D bonds cleave slower than C-H bonds. This property facilitates studies on tolperisone’s hepatic metabolism, particularly its oxidation by cytochrome P450 enzymes .

Pharmacological Mechanisms and Therapeutic Implications

Mode of Action

Tolperisone exerts muscle relaxant effects by blocking voltage-gated sodium channels in spinal interneurons, thereby reducing reflex-mediated muscle tone. At concentrations of 100 μM, it inhibits sodium currents by 67%, diminishing hyperexcitability in motor pathways. The S-enantiomer exhibits 3-fold greater potency than the R-form due to enhanced binding affinity .

Deuteration’s Impact on Pharmacodynamics

While S (+) Tolperisone-d10’s pharmacological activity mirrors non-deuterated tolperisone, its deuterated form offers unique advantages:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume